molecular formula C8H7NaO5S B8626199 Acetic acid 4-sodiosulfophenyl ester

Acetic acid 4-sodiosulfophenyl ester

Cat. No.: B8626199
M. Wt: 238.19 g/mol
InChI Key: NWPMTMCXJZTLSO-UHFFFAOYSA-M
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Description

Acetic acid 4-sodiosulfophenyl ester is a sodium salt derivative of an acetic acid ester functionalized with a sulfophenyl group at the para position. While direct references to this compound are absent in the provided evidence, structurally analogous esters—such as sulfonamide-containing acetic acid esters (e.g., ) and alkyl acetates (e.g., )—offer insights into its properties and behavior .

Properties

Molecular Formula

C8H7NaO5S

Molecular Weight

238.19 g/mol

IUPAC Name

sodium;4-acetyloxybenzenesulfonate

InChI

InChI=1S/C8H8O5S.Na/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1

InChI Key

NWPMTMCXJZTLSO-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonated Phenyl Esters vs. Hydroxyphenyl Esters
  • Ethyl 4-hydroxyphenylacetate (): Structure: Features a hydroxyphenyl group instead of a sulfophenyl group. Polarity: The hydroxyl group confers moderate polarity, but the absence of a sulfonate limits water solubility compared to sodiosulfophenyl derivatives. Applications: Hydroxyphenyl esters are often used in pharmaceuticals and fragrances due to their phenolic stability .
  • Acetic Acid 4-Sodiosulfophenyl Ester (Inferred):

    • Structure : The sulfonate (-SO₃⁻Na⁺) group enhances hydrophilicity and ionic interactions.
    • Polarity : Higher water solubility than hydroxyphenyl esters, akin to sulfonated surfactants.
    • Applications : Likely used in detergents, ion-exchange resins, or as intermediates in organic synthesis.
Sulfonamide-Containing Acetic Acid Esters
  • Methyl (4-{[(4-acetamidophenyl)sulfonyl]amino}phenoxy)acetate (): Structure: Combines sulfonamide and acetamide groups. Reactivity: Sulfonamide groups participate in hydrogen bonding and metal coordination, useful in medicinal chemistry .
  • Acetic Acid, [4-[2-[[(4-Cyanophenyl)sulfonyl]amino]ethyl]phenoxy]-, Methyl Ester (): Structure: Incorporates a cyano group and sulfonamide linkage. Applications: Such compounds are explored in drug delivery and polymer science due to tunable solubility and stability .

Comparison :

Property This compound (Inferred) Sulfonamide Esters (e.g., )
Solubility High (ionic sulfonate) Moderate (polar but non-ionic groups)
Reactivity Acid-catalyzed hydrolysis Nucleophilic substitution at sulfonamide
Applications Surfactants, electrolytes Pharmaceuticals, polymers
Alkyl Acetates
  • Acetic Acid Butyl Ester ():
    • Structure : Simple alkyl chain (C₄H₉) as the ester group.
    • Properties : Low water solubility (0.7 g/100 mL), high volatility (BP: 124–126°C), and flammability .
    • Applications : Solvent in coatings, inks, and adhesives.

Comparison :

Property This compound (Inferred) Acetic Acid Butyl Ester ()
Molecular Weight ~250–300 g/mol (est.) 116.16 g/mol
Water Solubility High (ionic group) 0.7 g/100 mL
Volatility Low (ionic, non-volatile) High (BP: 124–126°C)
Applications Ionic surfactants, specialty chemicals Industrial solvents

Research Findings and Functional Insights

  • Synthesis: While alkyl acetates are produced via acid-catalyzed esterification (e.g., butyl acetate with H₂SO₄; ), sodiosulfophenyl esters likely require sulfonation of phenol derivatives followed by esterification, a method analogous to sulfonamide synthesis in .
  • Adsorption Behavior : Sulfonate-modified biochars (e.g., ASBB in –5) demonstrate enhanced uranium adsorption due to ionic interactions, suggesting sodiosulfophenyl esters could act as ligands in heavy-metal remediation .

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